Product packaging for Gorgostane(Cat. No.:)

Gorgostane

Cat. No.: B1234944
M. Wt: 412.7 g/mol
InChI Key: HMDSENZCYXUARJ-YTJYYLLXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gorgostane is a C30 steroid triterpene distinguished by its characteristic cyclopropane moiety within the 17-carbon side chain, a structural feature rarely encountered outside of marine organisms . This unique marine-derived compound serves as a critical chemical scaffold for a class of steroids predominantly isolated from soft corals (order Alcyonacea), such as those from the genera Sinularia , Isis , and Klyxum . The parent compound, Gorgosterol, was first identified in the octocoral Plexaura flexuosa , and over 75 related this compound-type steroids have since been characterized, showcasing significant structural diversity and selectivity for marine environments . Key Research Applications and Value: this compound and its derivatives are invaluable in pharmacological and biological research. They exhibit a promising array of bioactivities, positioning them as compelling leads for drug discovery. Specific research applications include: • Anticancer Research: Polyhydroxylated this compound derivatives demonstrate potent antiproliferative effects. For instance, 3β,5α,6β,11α,20β-pentahydroxygorgosterol isolated from Xenia umbellata showed significant activity against hepatocellular carcinoma (HepG2) cells, inducing cell cycle arrest and modulating oxidative stress markers and matrix metalloprotease activity . Other derivatives, such as klyflaccisteroids C-F, have also displayed notable cytotoxic properties . • Metabolic Disease Research: Gorgosterol has been identified as a natural antagonist of the Farnesoid X-activated Receptor (FXR), a key nuclear receptor involved in bile acid metabolism . This makes it a valuable tool for probing FXR-related pathways and a potential chemotype for developing new therapeutics for conditions like cholestasis. • Antimicrobial and Anti-inflammatory Studies: Derivatives including 11α-acetoxy-gorgostane-3β,5α,6β,12α-tetraol exhibit antibacterial and antifungal properties, while compounds like stoloniferone S have shown anti-inflammatory activity . The structural elucidation of this compound steroids is often confirmed using 13C-NMR spectroscopy, where the characteristic cyclopropane carbons (C-22, C-23, C-30) yield distinct signals at approximately 32.1, 25.8, and 21.3 ppm, respectively . This product is supplied strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in a laboratory setting adhering to all applicable safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52 B1234944 Gorgostane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H52

Molecular Weight

412.7 g/mol

IUPAC Name

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(1S)-1-[(1R,2R)-2-methyl-2-[(2R)-3-methylbutan-2-yl]cyclopropyl]ethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C30H52/c1-19(2)21(4)30(7)18-27(30)20(3)24-13-14-25-23-12-11-22-10-8-9-16-28(22,5)26(23)15-17-29(24,25)6/h19-27H,8-18H2,1-7H3/t20-,21+,22?,23-,24+,25-,26-,27+,28-,29+,30+/m0/s1

InChI Key

HMDSENZCYXUARJ-YTJYYLLXSA-N

SMILES

CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CCC5C4(CCCC5)C)C)C

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C)[C@H]5C[C@]5(C)[C@H](C)C(C)C

Canonical SMILES

CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CCC5C4(CCCC5)C)C)C

Origin of Product

United States

Advanced Structural Elucidation and Stereochemical Determination of Gorgostane Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the cornerstone for the unambiguous structural elucidation of gorgostane derivatives. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the intricate carbon skeleton and the stereochemical nuances of these molecules can be meticulously mapped out.

Detailed Analysis of 1D NMR Spectral Data (e.g., ¹H, ¹³C) for Core and Side Chain Resonances

The ¹H and ¹³C NMR spectra of this compound derivatives provide the initial and fundamental pieces of the structural puzzle. The ¹H NMR spectrum reveals the number of different proton environments and their multiplicities, offering clues about adjacent protons. Key signals often include the olefinic protons of the steroidal core and the characteristic upfield signals of the cyclopropane (B1198618) ring protons in the side chain.

The ¹³C NMR spectrum is particularly informative, with characteristic chemical shifts for the different carbon atoms of the this compound framework. A comprehensive review of 75 this compound-type steroids has provided a valuable database of ¹³C NMR data, categorizing them into groups such as gorgost-5-ene, 5,6-epoxythis compound, and 23-demethylthis compound. researchgate.netdntb.gov.uanih.gov This wealth of data serves as a powerful tool for the rapid identification of known derivatives and the characterization of new ones. researchgate.netdntb.gov.uanih.gov

For instance, in a newly isolated gorgosterol (B1215954) from the soft coral Sinularia brassica, the molecular formula was established as C30H50O2 through HRESIMS, and its ¹H and ¹³C NMR data were pivotal in its initial characterization. nih.gov

Interactive Table: Representative ¹³C NMR Chemical Shifts (δc) for the this compound Core

CarbonGorgost-5-ene5,6-Epoxythis compound5,6-Dihydroxythis compound
C-3~37.2~37.0~37.1
C-5~140.8~62.9~75.9
C-6~121.7~63.7~76.3
C-18~12.1~12.2~12.3
C-19~19.4~19.2~19.3

Note: Chemical shifts are approximate and can vary based on substitution patterns.

Interpretation of 2D NMR Correlations (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure and defining the relative stereochemistry of this compound derivatives.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin coupling networks, allowing for the tracing of proton connectivity within the steroid nucleus and the side chain. This is crucial for establishing the sequence of methylene (B1212753) and methine groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is fundamental for assigning the ¹³C NMR signals based on the more readily interpretable ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. NOESY correlations are critical for determining the relative stereochemistry of the molecule, including the orientation of substituents on the steroid nucleus and the complex stereochemistry of the side chain. For example, NOESY data was instrumental in determining the relative configuration of a new gorgosterol isolated from Sinularia brassica. nih.govscience.gov

The combined interpretation of these 2D NMR spectra allows for a detailed and confident assignment of the complete structure and relative stereochemistry of this compound derivatives.

Specific ¹³C-NMR Chemical Shift Characteristics of the Cyclopropane Ring and Attached Methyl Groups

The defining feature of the this compound side chain is the presence of a cyclopropane ring. This strained three-membered ring imparts unique and diagnostic chemical shifts in the ¹³C NMR spectrum. The cyclopropyl (B3062369) carbons (C-22, C-23, and C-30 in gorgosterol) typically resonate in a distinct upfield region, with characteristic signals around δc 32.1, 25.8, and 21.3 ppm, respectively. researchgate.netnih.gov

The chemical shifts of the methyl groups attached to the side chain are also highly informative. Variations in the stereochemistry at C-22 and C-23 can lead to noticeable changes in the ¹³C NMR signals of the cyclopropane ring and the associated methyl groups, aiding in the stereochemical assignment. nih.gov In 23-demethylthis compound derivatives, the absence of the C-23 methyl group leads to a significant alteration in the chemical shifts of the cyclopropane carbons. researchgate.net

Interactive Table: Characteristic ¹³C NMR Chemical Shifts (δc) for the this compound Side Chain

CarbonGorgosterol23-Demethylthis compound
C-22~32.1~25.2
C-23~25.8~24.1
C-24~49.9~45.0
C-28~21.1~20.6
C-29~21.1~10.5
C-30~21.3-

Note: Chemical shifts are approximate and can vary based on the specific derivative.

Integration of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful complementary technique to NMR spectroscopy in the structural elucidation of this compound derivatives. HRMS provides the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. For instance, the molecular formula of a new gorgosterol from Sinularia brassica was confidently established as C30H50O2 based on its HRESIMS data. nih.gov

Beyond molecular formula determination, the fragmentation patterns observed in the mass spectrum provide valuable structural information. While a detailed fragmentation study specific to the this compound cyclopropane side chain is not extensively documented, the general fragmentation of the steroid nucleus is well-understood. Common fragmentation pathways for sterols include the loss of a water molecule and characteristic cleavages of the steroid rings. In silylated sterols, fragmentation of the side chain can provide diagnostic ions. The unique strained nature of the cyclopropane ring in this compound derivatives likely leads to specific fragmentation pathways that could serve as a diagnostic tool for identifying this class of compounds. Further detailed mass spectrometric studies, potentially using techniques like tandem mass spectrometry (MS/MS), are needed to fully elucidate the fragmentation behavior of the this compound side chain.

Chromatographic Methodologies for Isolation and Purification of this compound Analogs

The isolation of pure this compound derivatives from complex marine extracts is a critical prerequisite for their structural elucidation and biological evaluation. This typically involves a multi-step chromatographic process.

Strategies for Separating Complex Mixtures from Crude Extracts

The initial step in the isolation process is typically a solvent extraction of the marine organism, often a soft coral. mdpi.com This crude extract is a complex mixture containing a wide variety of compounds with differing polarities.

A common strategy for the initial fractionation of the crude extract is column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is employed to separate the components based on their polarity. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

Fractions containing compounds of interest are then subjected to further purification using High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC, often using a C18 column, is a powerful technique for separating closely related this compound analogs that may co-elute during silica gel chromatography. The use of different solvent systems and gradients in HPLC allows for the fine-tuning of the separation to yield pure compounds. For example, the isolation of a new gorgosterol from Sinularia brassica involved initial fractionation by silica gel column chromatography followed by purification using reversed-phase HPLC. nih.govscience.gov

Advanced Liquid Chromatography Techniques (e.g., HPLC)

The isolation and purification of individual this compound derivatives from complex marine extracts are critical preliminary steps for accurate structural elucidation. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in this process, offering high resolution and sensitivity for separating structurally similar steroids. The combination of HPLC with mass spectrometry (HPLC-MS) provides a powerful tool for the analysis of these compounds. researchgate.net

In the context of this compound research, reversed-phase HPLC is commonly employed. This method utilizes a nonpolar stationary phase (like C18-silica) and a polar mobile phase. The separation is driven by the differential partitioning of the this compound derivatives between the two phases. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by gradually increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often necessary to resolve the wide range of steroid polarities present in a crude extract. The separated compounds are then detected, typically using UV-Vis or mass spectrometry detectors, allowing for the collection of pure fractions for subsequent spectroscopic analysis.

Table 1: Representative HPLC Parameters for this compound Steroid Separation

Parameter Specification Purpose
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) Provides a nonpolar stationary phase for hydrophobic interaction-based separation.
Mobile Phase Gradient of Acetonitrile and Water Allows for the elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/min Ensures optimal separation efficiency and peak resolution.

| Detection | UV-Vis (210 nm) or Mass Spectrometry (MS) | UV detection is suitable for compounds with chromophores; MS provides mass information. |

Comparative Spectroscopic Analysis with Known this compound Compounds and Reference Standards

Following isolation, the definitive structure of a novel this compound derivative is determined through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The cornerstone of this process is the meticulous comparison of the acquired spectral data with that of previously identified this compound compounds and, when available, certified reference standards. sigmaaldrich.com This comparative approach is essential for confirming the carbon skeleton, identifying functional groups, and determining the precise stereochemistry of the molecule.

Carbon-13 NMR (¹³C-NMR) spectroscopy is particularly powerful for identifying the this compound framework. nih.gov The unique cyclopropane ring in the side chain (C-22, C-23, and C-30) gives rise to characteristic signals in the ¹³C-NMR spectrum, typically appearing around 32.1, 25.8, and 21.3 ppm, respectively. mdpi.com Similarly, the common gorgost-5-ene skeleton is characterized by olefinic carbon signals for C-5 and C-6 at approximately 140.8 and 121.7 ppm. mdpi.comnih.gov

Any deviation from these reference values provides immediate clues about structural modifications. For instance, the introduction of a hydroxyl group at C-7 in the gorgost-5-ene skeleton, as seen in crassumsterol, causes a significant downfield shift of the C-7 signal to around 65.3 ppm compared to its position in the unsubstituted parent compound. nih.gov By systematically comparing the entire ¹³C-NMR dataset of a new compound with a library of known this compound data, researchers can pinpoint substitutions and structural variations. mdpi.com This comparative analysis has been instrumental in identifying over 75 distinct this compound-type steroids. nih.govresearchgate.net

The determination of stereochemistry, especially at the chiral centers C-22 and C-23, often involves advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy). The relative configuration established by these methods is then compared against compounds whose absolute stereochemistry has been unequivocally determined by X-ray crystallography, such as the (22R, 23R) configuration established for certain gorgostanes. mdpi.com The use of high-purity reference standards is crucial for ensuring the accuracy and reliability of these spectroscopic comparisons, allowing for consistent instrument performance and unambiguous data interpretation. sigmaaldrich.com

Table 2: Comparative ¹³C-NMR Chemical Shifts (δ in ppm) of Representative this compound Steroids

Carbon Gorgost-5-ene (Reference Skeleton) Crassumsterol (7-hydroxylated) Effect of Substitution
C-5 ~140.8 ~142.1 Minor downfield shift
C-6 ~121.7 ~129.5 Significant downfield shift
C-7 ~31.9 ~65.3 Major downfield shift due to -OH
C-8 ~31.9 ~38.9 Downfield shift
C-22 ~32.1 ~32.1 No significant change
C-23 ~25.8 ~25.8 No significant change
C-30 ~21.3 ~21.3 No significant change

(Data compiled from published literature. mdpi.comnih.gov Exact chemical shifts may vary slightly based on solvent and experimental conditions.)

Biosynthetic Pathways and Enzymatic Transformations in Gorgostane Formation

Precursor Utilization and Initial Stages of Gorgostane Biosynthesis

The biosynthesis of this compound follows the general pathway established for steroids, originating from the mevalonate (B85504) (MVA) pathway. nih.govnih.gov The initial stages involve the sequential condensation of acetyl-CoA units to form isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of all isoprenoids.

These units are then assembled to create the C15 intermediate, farnesyl pyrophosphate (FPP). nih.gov Enzymatic studies on purified zooxanthellae from various gorgonian corals, such as Pseudoplexaura porosa and Pseudopterogorgia americana, have demonstrated the capability of these symbionts to convert FPP into squalene (B77637). nih.gov This reaction, catalyzed by squalene synthase, involves the head-to-head condensation of two FPP molecules and is a critical committing step in sterol biosynthesis. wikipathways.orgresearchgate.net

Squalene subsequently undergoes epoxidation by squalene epoxidase to form 2,3-oxidosqualene. frontiersin.org In dinoflagellates, this epoxide is then cyclized by a lanosterol (B1674476) synthase (LAS) to form lanosterol, which serves as the foundational tetracyclic sterol precursor. nih.gov This contrasts with plants and some algae which typically use cycloartenol (B190886) as their primary cyclization product. frontiersin.org From lanosterol, a series of demethylations, isomerizations, and reductions occur to form various sterol intermediates. The unique features of the this compound side chain arise from subsequent modifications to the side chain of a common sterol precursor, with S-adenosyl-L-methionine (SAM) playing a pivotal role as an alkyl group donor. oregonstate.eduresearchgate.net

Table 1: Key Precursors and Intermediates in Early this compound Biosynthesis

Precursor/Intermediate Chemical Formula Role in Pathway
Acetyl-CoA C23H38N7O17P3S Initial 2-carbon building block
Mevalonate C6H12O4 C6 intermediate of the MVA pathway
Isopentenyl Pyrophosphate (IPP) C5H12O7P2 C5 isoprenoid building block
Farnesyl Pyrophosphate (FPP) C15H28O7P2 C15 precursor to squalene
Squalene C30H50 C30 linear triterpenoid; direct precursor to sterols
2,3-Oxidosqualene C30H50O Epoxidized squalene, substrate for cyclization
Lanosterol C30H52O Initial tetracyclic sterol product

Mechanistic Investigations of Cyclopropane (B1198618) Ring Formation in the Side Chain

The defining structural feature of this compound and its derivatives is the C-22, C-23, C-30 cyclopropane ring in the sterol side chain. The biogenesis of this three-membered ring is a fascinating enzymatic process that relies on the alkylating power of S-adenosyl-L-methionine (SAM). nih.govwikipedia.org SAM serves as the donor of a methyl group, which is ultimately incorporated to form one of the methylene (B1212753) bridges of the cyclopropane ring.

The enzymatic mechanism is believed to proceed through a series of steps catalyzed by one or more specialized sterol methyltransferases (SMTs), enzymes known to be involved in the alkylation of sterol side chains in plants and fungi. ttu.edunih.gov The process begins with a sterol precursor possessing a double bond in the side chain, such as at the C-22 position.

The proposed mechanism involves:

Initial Methylation: An SMT enzyme facilitates the nucleophilic attack of the C-22 double bond on the electrophilic methyl group of SAM. This creates a carbocation intermediate at C-23.

Hydride Shift and Second Alkylation: A subsequent hydride shift and a second methylation step, also involving SAM, at C-23 and C-24 are necessary to build the specific substitution pattern of the this compound side chain.

Cyclization: The final step is the intramolecular cyclization to form the cyclopropane ring. This involves the formation of a bond between C-22 and C-23, with the expulsion of a proton, a process likely mediated by a specific "cyclopropanase" enzyme or as part of the SMT catalytic cycle. nih.gov

This pathway highlights a sophisticated use of SAM, not just for simple methylation, but for constructing a complex, strained ring system. The stereospecificity of the cyclopropane ring suggests a highly controlled, enzyme-catalyzed reaction. masterorganicchemistry.com

Enzymatic Systems Responsible for Oxidative Modifications and Rearrangements in this compound Skeletons

Following the formation of the basic this compound skeleton, a wide array of structural diversification is achieved through oxidative modifications. These reactions, which include the introduction of hydroxyl groups, epoxides, and even cleavage of the steroid rings, are primarily catalyzed by Cytochrome P450 monooxygenases (CYPs). mdpi.comnih.goveurekaselect.com These heme-containing enzymes are versatile biocatalysts known for their role in steroid metabolism across many organisms. researchgate.netnih.gov

Many naturally occurring this compound derivatives feature oxygen functionalities on the steroid nucleus. A common modification is the formation of 5,6-epoxygorgostanes. nih.gov This reaction is catalyzed by a P450 enzyme that introduces an oxygen atom across the C-5/C-6 double bond of a gorgost-5-ene precursor. nih.govmdpi.com The resulting epoxide can be a stable final product or an intermediate for further transformations.

Hydroxylation at various positions on the steroid core is also prevalent, leading to compounds such as 5,6-dihydroxythis compound. nih.gov These diols can be formed by the enzymatic hydrolysis of a 5,6-epoxide intermediate, a reaction catalyzed by an epoxide hydrolase. Alternatively, direct hydroxylation at specific carbon atoms can be carried out by different P450 enzymes, which exhibit high regio- and stereoselectivity. nih.gov The presence of multiple hydroxylated derivatives in a single organism suggests the action of a suite of P450s, each with distinct substrate specificity. researchgate.net

One of the most dramatic modifications to the this compound skeleton is the formation of seco-gorgostanes. These compounds are characterized by a broken, or "seco," steroid ring system. The most common variants are the 9,11-secogorgostanes, which result from the oxidative cleavage of the C-9 to C-11 bond within the C-ring of the steroid nucleus. nih.gov

This ring-opening reaction is a specialized enzymatic process likely catalyzed by a specific ring-cleavage dioxygenase or a highly adapted P450 enzyme. nih.govnih.govrsc.org The mechanism involves the introduction of oxygen across the C-9/C-11 bond, leading to the scission of the ring and typically forming a ketone at C-9 and a hydroxyl or carboxyl group at C-11. This transformation significantly alters the three-dimensional shape and polarity of the steroid molecule.

Elucidation of Species-Specific Biosynthetic Variations and Pathways

The biosynthesis of this compound and its derivatives is intrinsically linked to the symbiotic relationship between cnidarians (like soft corals) and dinoflagellates of the family Symbiodiniaceae. nih.gov The dinoflagellates are the primary chemists, synthesizing the core gorgosterol (B1215954) molecule. researchgate.netnih.gov However, the final profile of sterols found in a coral can be a product of both the symbiont's biosynthetic capabilities and subsequent modifications by the coral host.

Research has shown that different genetic lineages, or clades, of Symbiodiniaceae produce distinct profiles of sterols, indicating that the enzymes involved in the biosynthetic pathway have evolved differently among these symbionts. nih.govasm.org For instance, the relative amounts of gorgosterol versus 23-desmethylgorgosterol can vary significantly depending on the symbiont species. nih.gov

Furthermore, the host organism can influence the sterol composition. This can occur through the selective uptake or modification of sterols provided by the symbiont. For example, specific this compound derivatives are often found concentrated in particular species of soft corals, suggesting host-specific enzymatic processing. researchgate.net This interplay creates a layer of chemical diversity, where the same symbiont in different hosts might result in a different final array of this compound steroids, and different symbionts in the same host can also lead to unique chemical signatures. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
Gorgosterol
Acetyl-CoA
Mevalonate
Isopentenyl pyrophosphate
Dimethylallyl pyrophosphate
Farnesyl pyrophosphate
Squalene
2,3-Oxidosqualene
Lanosterol
Cycloartenol
S-Adenosyl-L-methionine
Gorgost-5-ene
5,6-Epoxythis compound
5,6-Dihydroxythis compound
Seco-gorgostane
9,11-Secothis compound

Structural Diversity and Chemical Space of Gorgostane and Its Analogues

Classification of Gorgostane Derivatives Based on Structural Modifications

The structural landscape of this compound derivatives is vast. These compounds can be systematically classified based on modifications to the core steroidal skeleton and peripheral functional groups. The following sections detail the major subclasses of this compound derivatives.

Hydroxylation is a frequent modification. For instance, the position of a hydroxyl group can significantly impact the compound's properties. In crassumsterol and klyflaccisteroid E, a hydroxyl group at C-7 is observed. The orientation of this group, whether α or β, leads to distinct spectroscopic signatures. Ketone functionalities are also prevalent, as seen in klyflaccisteroid C with a carbonyl group at C-11, and in klyflaccisteroid D with carbonyl groups at both C-7 and C-11.

Acetylation is another common modification within this series, with acetate (B1210297) groups found at various positions, including C-3, C-11, C-12, C-15, and C-18. An example is 3β-Acetoxy-1α,11α-dihydroxygorgost-5-en-18-oic acid, which also features a carboxylic acid group at C-18.

Compound NameStructural Features
Gorgost-5-en-3-olParent compound with a hydroxyl group at C-3.
CrassumsterolHydroxyl group at C-7.
Klyflaccisteroid CKetonic carbonyl group at C-11.
Klyflaccisteroid DKetonic carbonyl groups at C-7 and C-11.
3β-Acetoxy-1α,11α-dihydroxygorgost-5-en-18-oic acidAcetoxy group at C-3, hydroxyl groups at C-1 and C-11, and a carboxylic acid at C-18.

The epoxythis compound subclass is characterized by the presence of an epoxide ring, typically spanning carbons 5 and 6 of the A and B rings. This 5,6-epoxy functionality introduces significant conformational constraints and alters the chemical reactivity of the steroid nucleus compared to the unsaturated gorgost-5-ene series. These compounds are a significant group among the 75 this compound-type steroids categorized from marine organisms. The formation of the epoxide ring can lead to different stereoisomers, further contributing to the structural diversity of this subclass.

Dihydroxythis compound subclasses feature two hydroxyl groups, with the 5,6-dihydroxythis compound being a prominent example. This structure arises from the opening of the 5,6-epoxide ring, resulting in vicinal diols. The stereochemistry of these hydroxyl groups (α or β) at positions C-5 and C-6 adds to the structural complexity and diversity within this group. These dihydroxy derivatives are part of the broader family of polyoxygenated gorgostanes.

Secogorgostanes are a fascinating subclass where the steroid nucleus has undergone cleavage, resulting in a broken ring system. The most common variation is the 9,11-secothis compound framework, which results from the oxidative cleavage of the C-9/C-11 bond in ring C. This bond scission fundamentally alters the three-dimensional structure of the steroid.

These derivatives are often characterized by the presence of a keto group at C-9 and a hydroxyl or carboxyl group at C-11. A notable example is klyflaccisteroid F, a 9,11-secogorgost-5-ene derivative that contains a carboxyl group at the C-11 position. Another unique example is klyflaccisteroid K, which is a 5α,8α-epidioxy-9,11-secothis compound containing a double bond between C-6 and C-7.

Compound NameStructural FeaturesResearch Findings
Klyflaccisteroid F9,11-secogorgost-5-ene skeleton with a carboxyl group at C-11.Part of a series of steroids isolated from the soft coral Klyxum flaccidum.
Klyflaccisteroid K5α,8α-epidioxy-9,11-secothis compound with a double bond between C-6 and C-7.Possesses moderate to weak cytotoxicity against certain cancer cells and displays significant anti-inflammatory activity.

Demethylation represents another avenue of structural diversification in gorgostanes. As the name suggests, these compounds lack one of the methyl groups typically found on the this compound skeleton. The 23-demethylthis compound subclass is a recognized group of these derivatives. This modification, while seemingly minor, can have significant implications for the biological activity and physical properties of the molecule. The absence of the methyl group at C-23 alters the steric and electronic profile of the side chain.

A significant number of this compound derivatives are characterized by the presence of multiple oxygen-containing functional groups, including hydroxyl, keto, and acetate moieties. These are collectively referred to as polyoxygenated gorgostanes. The degree and position of oxygenation contribute substantially to the chemical diversity of this family.

For example, a study on the soft coral Sarcophyton sp. led to the isolation of fourteen steroids, all featuring a 3β,5α,6β-hydroxy moiety. These compounds displayed varying carbon skeletons, including that of this compound. Some of these polyhydroxylated steroids also possess acetate groups, forming acetylated analogues. For instance, 11α-acetoxy-gorgostane-3β,5α,6β,12α-tetraol and 12α-acetoxy-gorgostane-3β,5α,6β,11α-tetraol were isolated from a Sarcophyton species and were found to exhibit antibacterial and antifungal activities.

Research has also uncovered highly oxygenated compounds such as hippuristanols from the gorgonian coral Isis hippuris. Furthermore, a C-30 steroid, 3β,5α,6β,11α,20β-pentahydroxygorgosterol, was isolated from the soft coral Xenia umbellata.

Compound NameStructural FeaturesResearch Findings
11α-acetoxy-gorgostane-3β,5α,6β,12α-tetraolPolyhydroxylated and acetylated this compound.Exhibited in vitro antibacterial and antifungal activities.
12α-acetoxy-gorgostane-3β,5α,6β,11α-tetraolPolyhydroxylated and acetylated this compound.Exhibited in vitro antibacterial and antifungal activities.
3β,5α,6β,11α,20β-pentahydroxygorgosterolPentahydroxylated gorgosterol (B1215954).Showed inhibitory activity against various cancer cell lines.
HippuristanolsA series of polyoxygenated steroids.Some compounds exhibited significant cytotoxicity against several cancer cell lines.

Analysis of Stereochemical Variations within this compound Derivatives

The complex three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of the this compound scaffold, profoundly influencing its biological properties and chemical characterization. The absolute configuration of the atoms in the distinctive side chain has been a key focus of structural elucidation studies.

Research, including X-ray crystallography, has established the absolute configuration of the this compound side chain as (20S, 22R, 23R). mdpi.com This specific spatial arrangement of the cyclopropane (B1198618) ring and adjacent carbons is a defining characteristic of this steroid class. The determination of this absolute configuration is crucial for understanding how these molecules interact with biological targets and for the synthesis of these compounds in a laboratory setting. mdpi.comwikipedia.org

Beyond the side chain, stereochemical diversity is also present in the steroid's core ring system (the A, B, C, and D rings). The orientation of substituents, such as hydroxyl (-OH) groups, can vary, leading to the formation of different diastereomers. For example, the orientation of a hydroxyl group at the C-7 position has been observed in both α (pointing down) and β (pointing up) configurations in different this compound derivatives. This variation directly impacts the molecule's spectroscopic data, with distinct chemical shifts observed in ¹³C-NMR spectroscopy, aiding in the structural identification of these isomers. nih.gov

Research on Structure-Activity Relationships (SAR) of this compound Scaffolds

Structure-Activity Relationship (SAR) studies aim to connect the specific structural features of a molecule to its biological activity. For this compound derivatives, research has begun to uncover how modifications to the scaffold influence their pharmacological effects, which include anti-inflammatory, cytotoxic, and receptor-modulating activities. nih.govresearchgate.net

Key structural elements that are varied in nature include the oxidation patterns on the steroid core, the presence and location of double bonds, and modifications to the side chain. nih.gov These variations give rise to a wide range of biological activities.

Anti-inflammatory Activity: The presence of multiple hydroxyl groups (polyhydroxylation) on the this compound scaffold appears to be linked to anti-inflammatory effects. Sarcoaldosterol A, a polyhydroxylated derivative, has demonstrated notable anti-inflammatory properties, including the inhibition of cyclooxygenase-2 (COX-2). researchgate.net Certain klyflaccisteroids, such as Klyflaccisteroid K, have also shown significant anti-inflammatory activity by suppressing superoxide (B77818) anion generation and elastase release. nih.gov

Cytotoxic Activity: Several this compound derivatives have been identified with cytotoxic properties, making them of interest for cancer research. The klyflaccisteroids, isolated from the soft coral Klyxum flaccidum, are a prominent example. nih.gov Klyflaccisteroids K and M, for instance, exhibited moderate to weak cytotoxicity against various cancer cell lines. nih.gov The specific structural features responsible for this activity are a subject of ongoing investigation, but variations in the steroid core, such as the unique 9,11-secosteroid structure of Klyflaccisteroid K, are considered important. nih.govresearchgate.net

Antibacterial and Antifungal Activities: The position of functional groups can be critical for antimicrobial activity. Studies on isomers like 11α-acetoxy-gorgostane-3β,5α,6β,12α-tetraol and 12α-acetoxy-gorgostane-3β,5α,6β,11α-tetraol suggest that the placement of the acetoxy group influences their antibacterial and antifungal efficacy. nih.gov

Farnesoid X Receptor (FXR) Antagonism: The parent compound, gorgosterol, has been identified as a novel antagonist for the Farnesoid X Receptor (FXR), a nuclear receptor involved in regulating bile acid and cholesterol metabolism. nih.gov This finding suggests that the unique cyclopropane-containing side chain plays a key role in its interaction with FXR, potentially offering a new scaffold for developing therapies for metabolic diseases. nih.govsigmaaldrich.com

The following table summarizes the relationship between structural features and observed biological activities for selected this compound derivatives.

This compound DerivativeKey Structural Feature(s)Observed Biological Activity
Sarcoaldosterol APolyhydroxylated steroid coreAnti-inflammatory (COX-2 inhibition) researchgate.net
Klyflaccisteroid K9,11-secosteroid with a 5,8-epidioxy-9-ene groupAnti-inflammatory and moderate cytotoxicity nih.gov
Klyflaccisteroid MThis compound derivativeModerate cytotoxicity and anti-inflammatory nih.gov
GorgosterolClassic this compound side chain with cyclopropane ringFarnesoid X Receptor (FXR) antagonist nih.gov
11α/12α-acetoxy-gorgostane-tetraolsPositional isomerism of acetoxy groupAntibacterial and antifungal nih.gov

Ecological Roles and Evolutionary Aspects of Gorgostane Sterols in Marine Environments

Function of Gorgostane as Secondary Metabolites in Marine Chemical Ecology

In the intricate chemical landscape of marine ecosystems, secondary metabolites are crucial for mediating interactions between organisms. This compound sterols, produced by various octocorals, are believed to function as key players in the chemical ecology of these sessile invertebrates, contributing to their survival and reproductive success.

Interspecies Interactions and Defense Mechanisms in Octocorals

Octocorals, being soft-bodied and sessile, are vulnerable to predation and fouling. To counteract these pressures, they have evolved a sophisticated chemical arsenal, with this compound-type steroids being a notable component. While the direct defensive role of gorgosterol (B1215954) itself is a subject of ongoing research, evidence points to its derivatives as potent chemical deterrents.

One of the most compelling examples of a this compound-derived defense mechanism is found in the Caribbean sea fan, Pseudopterogorgia americana. While gorgosterol is produced by its symbiotic dinoflagellates (zooxanthellae), the coral host metabolizes it into 9,11-secogorgosterol, a secosterol with an opened C-ring. researchgate.net Feeding assays have demonstrated that it is this modified secosterol, not gorgosterol, that effectively deters feeding by predatory fishes. researchgate.net This suggests a sophisticated co-evolved defense strategy where the coral modifies a symbiont-produced precursor to create a more potent defensive compound. researchgate.net

Furthermore, various this compound derivatives isolated from soft corals have exhibited significant biological activities in laboratory assays, including antibacterial, antifungal, and cytotoxic effects. nih.govresearchgate.net For instance, certain this compound-type steroids have shown inhibitory activity against pathogenic bacteria and fungi. nih.gov While direct in-situ evidence is still being gathered, these findings strongly suggest that gorgostanes contribute to the chemical defense of octocorals by protecting them from microbial infections and potentially deterring the settlement of fouling organisms. The cytotoxic properties observed in some of these compounds may also play a role in deterring predation by causing adverse effects in potential consumers. nih.gov

Competitive Advantages in Benthic Marine Ecosystems

In the crowded benthic environments of coral reefs, competition for space is a primary driver of ecological interactions. Octocorals compete with other sessile organisms, including other corals, algae, and sponges. Allelopathy, the chemical inhibition of one organism by another, is a key strategy in these competitive interactions.

While direct evidence of this compound's role in allelopathy is not yet definitive, the release of secondary metabolites by soft corals is a known competitive mechanism. Soft corals can release chemicals that inhibit the growth and survival of neighboring organisms, allowing them to secure and maintain space on the reef. Given the prevalence of this compound and its derivatives in many octocoral species, it is plausible that these compounds contribute to their allelopathic capabilities. The cytotoxic activities demonstrated by some this compound steroids in laboratory settings lend support to this hypothesis, as such properties would be effective in damaging or killing the cells of competing organisms. Further research is needed to specifically link this compound to allelopathic interactions in the natural environment.

Evolutionary Trajectories of Sterol Synthesis and Diversification in Marine Organisms

The biosynthesis of sterols is a fundamental process in eukaryotes, crucial for maintaining the structure and function of cell membranes. The evolutionary history of sterol synthesis is complex, with different lineages evolving unique pathways and producing a diverse array of sterol structures. The emergence of this compound sterols in marine organisms, particularly within the Cnidaria, represents a significant evolutionary innovation.

The synthesis of the basic sterol nucleus is an ancient pathway, but the elaborate side-chain modifications, such as the cyclopropanation that forms the characteristic feature of this compound, are more recent evolutionary developments. The ability to synthesize these unique C30 sterols is not inherent to the octocoral host but is a metabolic capability of their symbiotic dinoflagellates. This symbiotic relationship has been a major driver in the chemical diversification of octocorals.

The evolutionary trajectory of sterol synthesis in these symbiotic systems likely involved the acquisition of the necessary enzymes for side-chain modification by the zooxanthellae. Over time, the octocoral hosts may have evolved the capacity to further modify these symbiont-produced sterols, as seen in the case of P. americana and its production of secogorgosterol. researchgate.net This co-evolutionary process has led to a remarkable diversity of this compound-related compounds, each potentially with specific ecological functions. The phylogenetic distribution of this compound synthesis in octocorals suggests that this trait is widespread among species that host symbiotic dinoflagellates, highlighting the evolutionary success of this metabolic partnership. researchgate.net

Biogeographical Patterns of this compound Distribution and Environmental Influences

This compound and its derivatives have been isolated from a variety of marine invertebrates, but their highest concentrations and greatest structural diversity are found in octocorals of the order Alcyonacea. nih.gov Their distribution is therefore closely tied to the biogeography of these host organisms, which are predominantly found in tropical and subtropical reef ecosystems worldwide.

The production of this compound is intrinsically linked to the presence of symbiotic zooxanthellae, thus the environmental factors that influence the health and distribution of these dinoflagellates also impact the production of this compound. Key environmental parameters include:

Light Availability: As photosynthetic organisms, zooxanthellae require sunlight. The depth and water clarity of a reef environment will therefore influence the abundance of zooxanthellae and, consequently, the production of this compound.

Water Temperature: Coral reef ecosystems are sensitive to changes in water temperature. Temperature stress can lead to the breakdown of the symbiosis between the coral and zooxanthellae (coral bleaching), which would cease the production of gorgosterol.

The biogeographical patterns of specific this compound derivatives may also be influenced by the species composition of both the octocoral hosts and their associated symbiotic dinoflagellates, as different species may have unique metabolic capabilities for modifying the basic this compound structure. Therefore, the distribution of these compounds is a reflection of a complex interplay between the evolutionary history of the organisms involved and the prevailing environmental conditions of their habitat.

Emerging Research Directions and Methodological Advancements in Gorgostane Chemistry

Development of Advanced Analytical Techniques for Comprehensive Gorgostane Profiling

The comprehensive analysis of gorgostanes, which often occur in complex mixtures with other sterols, demands powerful analytical techniques. researchgate.net Modern research has moved beyond classical methods to embrace a suite of advanced spectroscopic and spectrometric tools for more sensitive and detailed profiling.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D techniques, remains a cornerstone for the structural elucidation of novel gorgostanes. researchgate.netmdpi.comnih.gov The characteristic signals of the cyclopropane (B1198618) moiety in the side chain (C-22, C-23, and C-30) in ¹³C NMR spectra are critical for identifying the this compound skeleton. nih.gov

Mass spectrometry (MS) has seen significant advancements, offering high sensitivity and the ability to analyze minute sample quantities. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and, more prominently, Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for separating and identifying sterols in complex extracts from marine organisms. core.ac.ukgeomar.de Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) provides enhanced resolution and speed, proving effective for identifying different sterol classes, including in marine microalgae. researchgate.netnih.gov For neutral molecules like sterols that can be difficult to ionize, derivatization techniques are employed to enhance ionization efficiency for methods like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). scholaris.ca Tandem MS (MS/MS) and multi-stage MS (MSn) experiments are invaluable for detailed structural characterization by analyzing fragmentation patterns, which can help distinguish between sterol isomers. core.ac.ukscholaris.canih.gov

These advanced methods, often used in combination, are crucial for dereplication—the rapid identification of known compounds—which allows researchers to focus resources on discovering genuinely novel structures. geomar.defrontiersin.org

Computational Chemistry and Molecular Modeling Approaches in this compound Research

Computational tools are becoming indispensable in this compound research, providing insights that complement experimental data and accelerate the drug discovery process. northeastern.edu These in silico approaches allow for the prediction of molecular properties and the simulation of interactions with biological targets, guiding further experimental work. nih.gov

The unique three-dimensional shape of this compound steroids, influenced by the rigid steroidal nucleus and the distinctive cyclopropane-containing side chain, is critical to their biological function. researchgate.net Computational methods, such as quantum chemical calculations, are used to perform conformational analysis, determining the most stable spatial arrangements of the molecule. researchgate.net These models help elucidate the molecule's chemical stability and reactivity. researchgate.net

Furthermore, computational chemistry can aid in the structural elucidation process by predicting spectroscopic data, such as NMR chemical shifts. By comparing computationally predicted spectra with experimental data, researchers can gain greater confidence in proposed structures for newly isolated this compound derivatives.

A key application of molecular modeling in this compound research is the use of ligand-target docking simulations to investigate how these steroids interact with biological macromolecules, such as proteins and enzymes. nih.gov This technique predicts the preferred binding orientation of a this compound molecule (the ligand) within the active site of a target protein, helping to elucidate its mechanism of action at a molecular level. researchgate.net

For instance, molecular docking has been successfully used to study the anti-inflammatory properties of sarcoaldosterol A, a polyhydroxylated this compound steroid. researchgate.net These simulations confirmed its binding affinity for the enzyme cyclooxygenase‐2 (COX‐2), providing a theoretical basis for its observed biological activity. researchgate.net Such in silico studies are crucial for identifying potential drug targets and understanding the structure-activity relationships of bioactive gorgostanes, guiding the design of more potent and selective therapeutic agents. nih.gov

Exploration of Unconventional Marine Habitats and Symbiotic Relationships for Novel this compound Structures

The search for novel chemical diversity is leading researchers to explore unconventional marine environments and to look more closely at the complex symbiotic relationships within gorgonian corals. The gorgonian is not a solitary organism but a "holobiont"—a complex ecosystem comprising the coral animal, its symbiotic zooxanthellae, and a diverse community of associated bacteria. nih.gov

Sterols in these organisms can originate from diet, de novo synthesis by the coral, or synthesis by symbiotic partners, which are then biochemically modified by the host. mdpi.comresearchgate.net The symbiotic zooxanthellae are believed to play a crucial role in the biosynthesis of the characteristic this compound side chain. nih.gov It is increasingly recognized that associated microbial communities may also contribute to the production of unique secondary metabolites. nih.govnih.gov

By investigating gorgonians from underexplored or extreme habitats (e.g., deep-sea or environmentally stressed reefs), researchers hope to find organisms that have evolved unique biochemical pathways, leading to the production of novel this compound structures. Studying the specific microbial symbionts and the chemical cross-talk within the holobiont may unlock new avenues for discovering previously uncharacterised compounds.

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) for Biosynthetic Pathway Discovery

Elucidating the biosynthetic pathways of gorgostanes is a fundamental goal that can enable their production through synthetic biology approaches. The integration of "omics" technologies is a powerful strategy for achieving this. frontiersin.orgnih.govmaxapress.com This systems biology approach combines different high-throughput techniques to connect genes to the metabolites they produce. wur.nl

Metabolomics: This is the large-scale study of small molecules (metabolites) within an organism. frontiersin.org Using advanced analytical techniques like LC-MS and NMR, metabolomics provides a comprehensive snapshot of the sterols, including gorgostanes, present in a soft coral. nih.govmaxapress.com This allows for chemical profiling and the identification of known and potentially new compounds. frontiersin.org

Genomics and Transcriptomics: Genomics involves sequencing the organism's entire DNA, which can reveal biosynthetic gene clusters (BGCs)—groups of genes that are physically clustered together and are involved in producing a specific metabolite. nih.govresearchgate.net Transcriptomics analyzes the expressed genes (RNA transcripts) under specific conditions. By correlating gene expression patterns with the presence of specific gorgostanes (identified through metabolomics), researchers can identify candidate genes involved in their synthesis. nih.govmaxapress.com

By integrating these omics datasets, scientists can build a comprehensive picture of how gorgostanes are synthesized. wur.nl This knowledge is the first step toward potentially transferring the relevant biosynthetic genes into a microbial host (like yeast or bacteria) for scalable and sustainable production of these complex steroids, overcoming the limitations of wild harvesting or aquaculture. maxapress.com

Q & A

Q. What are the established protocols for isolating Gorgostane from natural sources, and how can reproducibility be ensured?

Methodological Answer: Isolation protocols typically involve solvent extraction, chromatographic separation (e.g., HPLC), and purity validation via TLC or NMR. To ensure reproducibility, researchers must document solvent ratios, temperature, and pressure conditions rigorously. Experimental sections should align with guidelines requiring "detailed descriptions of methods to enable replication" . Cross-referencing with prior studies on structurally similar triterpenes can optimize protocols, while validation through triplicate experiments reduces variability .

Q. Which spectroscopic techniques are critical for characterizing this compound’s molecular structure, and how should data interpretation be standardized?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and X-ray crystallography are foundational. Standardization requires calibration against reference spectra of known compounds and adherence to IUPAC nomenclature. Researchers should report chemical shifts, coupling constants, and crystallographic data (e.g., CCDC deposition numbers) in alignment with journal guidelines . Discrepancies in peak assignments warrant re-evaluation using deuterated solvents or computational modeling (DFT) to resolve ambiguities .

Q. What in vitro assays are validated for preliminary screening of this compound’s bioactivity?

Methodological Answer: Common assays include:

  • Cytotoxicity : MTT assay (IC₅₀ quantification).
  • Enzyme inhibition : Fluorometric/colorimetric readouts (e.g., COX-2 inhibition).
  • Antioxidant activity : DPPH radical scavenging. Experimental design must include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p-values, ANOVA) to confirm significance . Dose-response curves should span 3-5 logarithmic concentrations to capture dynamic range .

Advanced Research Questions

Q. How can synthetic pathways for this compound be optimized to improve yield and stereochemical purity?

Methodological Answer: Optimization requires DoE (Design of Experiments) approaches, varying catalysts (e.g., chiral auxiliaries), and reaction solvents. Advanced techniques like microwave-assisted synthesis or flow chemistry may enhance efficiency. Researchers should track enantiomeric excess via chiral HPLC and report yields alongside side-product profiles. Comparative tables (e.g., Table 1) are critical for evaluating conditions:

CatalystSolventTemp (°C)Yield (%)Purity (%)
Pd/CEtOH806295
Ni-NPsTHF1007898

Such data aligns with "systematic analysis of variables" principles .

Q. What strategies resolve contradictions in reported mechanisms of action for this compound across different cellular models?

Methodological Answer: Contradictions often arise from model-specific variables (e.g., cell line genotypes, assay endpoints). A three-step framework is recommended:

  • Meta-analysis : Aggregate data from ≥10 studies using PRISMA guidelines to identify confounding factors (e.g., hypoxia vs. normoxia) .
  • Orthogonal validation : Confirm findings via CRISPR knockouts (e.g., target gene silencing) or transcriptomics.
  • Dose-time dependency : Replicate experiments across multiple concentrations and exposure times .

Q. How can multi-omics approaches elucidate this compound’s systemic effects on metabolic pathways?

Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Bioinformatics tools like KEGG pathway enrichment or STRING-DB network analysis contextualize findings. Researchers must address batch effects via normalization and validate hypotheses using siRNA knockdowns in in vivo models (e.g., zebrafish). This aligns with "rigorous studies using interdisciplinary methods" criteria .

Data Contradiction and Reproducibility

Q. How should researchers address variability in this compound’s pharmacokinetic parameters across preclinical studies?

Methodological Answer: Variability often stems from interspecies differences (e.g., murine vs. primate CYP450 isoforms). Standardization strategies include:

  • Population pharmacokinetics (PopPK) : Model inter-individual variability using NONMEM or Monolix.
  • Physiologically Based Pharmacokinetic (PBPK) modeling : Simulate absorption/distribution in silico. Reporting must include confidence intervals and sensitivity analyses to quantify uncertainty .

Guidance for Scholarly Communication

  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, crystallographic files, and omics datasets in repositories like Zenodo or ChEMBL .
  • Ethical Compliance : Disclose conflicts of interest and obtain ethical approval for in vivo studies, as mandated by guidelines emphasizing "transparency and accountability" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gorgostane
Reactant of Route 2
Gorgostane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.